molecular formula C5H10O B7806551 1-Propene, 1-ethoxy-

1-Propene, 1-ethoxy-

Cat. No. B7806551
M. Wt: 86.13 g/mol
InChI Key: XDHOEHJVXXTEDV-UHFFFAOYSA-N
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Description

“1-Propene, 1-ethoxy-” also known as “1-Ethoxy-1-propene” or “Ethyl 1-propenyl ether” is a chemical compound with the molecular formula C5H10O . It is used for organic synthesis and can also be used for coatings, adhesives, additives, and plasticizers .


Synthesis Analysis

“1-Propene, 1-ethoxy-” is obtained as a mixture of (E)/ (Z) isomers by the pyrolysis of the corresponding acetals over pumice or NaHSO4 . The (E)/ (Z) isomers have been separated by fractional distillation and by preparative-scale gas chromatography . Pure (>97%) (E) isomers of propenyl ethers have been prepared by H2-activated (1,5‐Cyclooctadiene)bis (methyldiphenylphosphine)iridium (I) Hexafluorophosphate catalyzed isomerization of allyl alkyl ethers .


Molecular Structure Analysis

The molecular structure of “1-Propene, 1-ethoxy-” consists of 5 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The average mass is 86.132 Da and the monoisotopic mass is 86.073166 Da .


Physical And Chemical Properties Analysis

“1-Propene, 1-ethoxy-” is a colorless, extremely flammable liquid . It has a boiling point of 67-76°C, a density of 0.778g/mL at 25°C, and a refractive index of n20/D 1.398 . It is soluble in most common organic solvents and slightly soluble in water .

Safety And Hazards

“1-Propene, 1-ethoxy-” is a skin irritant and is moderately toxic by skin absorption, ingestion, and inhalation . It is highly flammable and vapors may form explosive mixtures with air . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-ethoxyprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHOEHJVXXTEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870800
Record name 1-Ethoxyprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propene, 1-ethoxy-

CAS RN

928-55-2
Record name Ethyl 1-propenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxyprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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